Pazelliptine

概要

説明

パゼルリプチンは、BD 40またはSR 95225Aとしても知られており、合成抗腫瘍薬であり、DNA配列、特にグアニン-シトシンが豊富な領域に結合します。この結合は、細胞DNAに損傷を引き起こし、癌治療の潜在的な候補となっています。 パゼルリプチンは、様々な種類の腫瘍に対する有効性を、前臨床試験および臨床試験で評価されています .

製法

合成ルートと反応条件

パゼルリプチンの合成には、いくつかの重要なステップが含まれます。

アセチル化: 2-メチル-3-アミノベンゾニトリルは、酢酸無水物を使用して、還流酢酸中でアセチル化され、2-メチル-3-アセチルアミノベンゾニトリルを生成します。

還元: アセチル化された生成物は、ラネーニッケルを使用して、還流50%ギ酸中で還元され、2-メチル-3-アセチルアミノベンズアルデヒドが生成されます。

縮合: この中間体は、ピペリジン存在下でピリジン中でマロン酸と縮合され、2-メチル-3-アセチルアミノシンナム酸が生成されます。

アジド形成: シンナム酸誘導体は、クロロギ酸エチルとアジ化ナトリウムを使用して、アセトン中で対応するアジドに変換されます。

環化: アジドは、ジフェニルエーテル中で240℃に加熱することにより環化し、1-ヒドロキシ-5-メチル-6-アセチルアミノイソキノリンが生成されます。

加水分解: イソキノリン誘導体は、塩酸を使用して、還流エタノール中で加水分解され、1-ヒドロキシ-5-メチル-6-アミノイソキノリンが生成されます。

最終縮合: 最終生成物は、アミノイソキノリンと4-クロロ-3-ニトロピリジンをジメチルホルムアミド中で縮合させることによって得られます.

工業的生産方法

パゼルリプチンの工業的生産は、同様の合成ルートに従いますが、より大規模で行われ、収率と純度の最適化が行われています。連続フロー反応器と自動システムの使用により、生産品質と効率が常に確保されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pazelliptine involves several key steps:

Acetylation: 2-methyl-3-aminobenzonitrile is acetylated using acetic anhydride in refluxing acetic acid to form 2-methyl-3-acetylaminobenzonitrile.

Reduction: The acetylated product is reduced with Raney-Nickel in refluxing 50% formic acid to yield 2-methyl-3-acetylaminobenzaldehyde.

Condensation: This intermediate is then condensed with malonic acid in the presence of piperidine in pyridine to form 2-methyl-3-acetylaminocinnamic acid.

Azide Formation: The cinnamic acid derivative is converted to the corresponding azide using ethyl chloroformate and sodium azide in acetone.

Cyclization: The azide undergoes cyclization by heating at 240°C in diphenyl ether to produce 1-hydroxy-5-methyl-6-acetylaminoisoquinoline.

Hydrolysis: The isoquinoline derivative is hydrolyzed with hydrochloric acid in refluxing ethanol to form 1-hydroxy-5-methyl-6-aminoisoquinoline.

Final Condensation: The final product is obtained by condensing the aminoisoquinoline with 4-chloro-3-nitropyridine in dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

化学反応の分析

反応の種類

パゼルリプチンは、さまざまな化学反応を起こし、以下が含まれます。

酸化: パゼルリプチンは、特定の条件下で酸化され、さまざまな酸化された誘導体を形成することができます。

還元: この化合物は、酢酸中のパラジウム担持炭素を用いて水素で還元することができます。

置換: パゼルリプチンは、特に求核剤の存在下で、置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素ガスを、触媒としてパラジウム担持炭素を使用します。

置換: ジメチルホルムアミドのような極性溶媒中のアミンやチオールなどの求核剤。

生成される主な生成物

酸化: 酸化剤と条件に応じて、さまざまな酸化された誘導体。

還元: パゼルリプチンの還元された形態。

科学研究への応用

化学: DNA結合特性とDNA損傷の影響を研究するためのモデル化合物として使用されます。

生物学: 核酸との相互作用と、癌細胞のアポトーシス誘導の可能性について調査されています。

医学: 乳がん、結腸がん、肺がんを含むさまざまな癌に対する抗腫瘍活性を、前臨床試験および臨床試験で評価されています。

科学的研究の応用

Anticancer Applications

Pazelliptine has been evaluated in various preclinical and clinical settings for its efficacy against different types of cancer. Key findings include:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

- Clinical Trials : this compound has undergone clinical evaluation for treating neoplasms, with several trials reaching Phase 2. Notable organizations involved include Sanofi-Synthelabo and the National Cancer Institute .

Fluorescence Microscopy Studies

A study utilizing low light level fluorescence microscopy aimed to localize the intracellular distribution of this compound in human mammary tumor cells (MCF7-P). Results indicated that:

- This compound quickly entered nucleoli but was not detectable in the nucleus after 24 hours, suggesting rapid cellular uptake followed by efflux .

Radical Chemistry Investigations

Research into the radical chemistry of this compound revealed:

- Upon exposure to laser light, this compound generates a radical cation (PZE⁺), which plays a role in its mechanism as a DNA damaging agent .

Interaction with Ionizing Radiation

Studies have shown that this compound can enhance the effects of ionizing radiation in cancer cells, indicating potential for combination therapies .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against standard chemotherapeutics:

| Drug | Mechanism | Efficacy | Notes |

|---|---|---|---|

| This compound | DNA Intercalator | High cytotoxicity in vitro | Effective against A-T rich sequences |

| Doxorubicin | Topoisomerase Inhibitor | Standard treatment for various cancers | Associated with significant side effects |

| Cyclophosphamide | Alkylating Agent | Broad-spectrum anticancer activity | Toxicity limits use; requires careful monitoring |

作用機序

パゼルリプチンは、DNA配列、特にグアニン-シトシンが豊富な領域に結合することで効果を発揮します。この結合は、DNA損傷を誘発し、DNA複製と転写の阻害につながります。この化合物はまた、DNA複製と修復に重要な酵素であるトポイソメラーゼIIを阻害します。 DNA結合とトポイソメラーゼII阻害の複合的な効果により、癌細胞のアポトーシスが誘発されます .

類似の化合物との比較

類似の化合物

レテリプチン: 同様の特性を持つ、別のDNA結合抗腫瘍剤。

シスプラチン: よく知られたDNA結合抗癌薬。

AZQ(ジアジクオン): DNAに結合し、トポイソメラーゼIIを阻害する抗腫瘍剤。

パゼルリプチンの独自性

パゼルリプチンは、グアニン-シトシンが豊富なDNA配列に対する高い親和性と、DNA結合とトポイソメラーゼII阻害の両方を伴う二重の作用機序により、独特です。

類似化合物との比較

Similar Compounds

Retelliptine: Another DNA-binding antitumor agent with similar properties.

Cisplatin: A well-known DNA-binding anticancer drug.

AZQ (Diaziquone): An antitumor agent that also binds to DNA and inhibits topoisomerase II.

Uniqueness of Pazelliptine

This compound is unique due to its high affinity for guanine-cytosine-rich DNA sequences and its dual mechanism of action involving both DNA binding and topoisomerase II inhibition.

生物活性

Pazelliptine (PZE) is a synthetic derivative of olivacine, recognized for its significant antitumor properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, binding characteristics, and therapeutic potential in cancer treatment.

This compound operates primarily as a DNA intercalator , binding to DNA sequences and disrupting normal cellular functions. The compound demonstrates selective binding to specific DNA motifs, particularly those rich in adenine-thymine (A-T) pairs. This selectivity is crucial for its antitumor efficacy.

Binding Characteristics

Research indicates that this compound binds to natural and synthetic DNA with a binding constant in the range of at physiological conditions (100 mM NaCl, pH 7.0) . The interaction alters the protonation state of this compound, which enhances its fluorescence properties when bound to A-T base pairs, while quenching occurs in the presence of guanine-cytosine (G-C) pairs.

Antitumor Activity

This compound has been shown to exhibit potent antitumor activity across various cancer models. Its effectiveness is highlighted in patient-derived tumor xenograft (PDTX) models, where it demonstrated significant growth inhibition in cancers such as non-small cell lung cancer (NSCLC) .

Comparative Efficacy

A comparative analysis of this compound with other anticancer agents reveals its superior activity against certain cancer cell lines. For instance, studies have shown that this compound has an IC50 value significantly lower than that of doxorubicin in specific assays, indicating a more potent effect .

Case Studies and Clinical Trials

Clinical evaluations have placed this compound in Phase 2 trials for various neoplasms, with promising results reported by institutions such as Sanofi and the National Cancer Institute . These trials focus on assessing the drug's efficacy and safety profile in human subjects.

| Study | Cancer Type | Phase | Results |

|---|---|---|---|

| Sanofi Trial | Neoplasms | Phase 2 | Promising efficacy reported |

| NCI Trial | Neoplasms | Phase 2 | Ongoing evaluation |

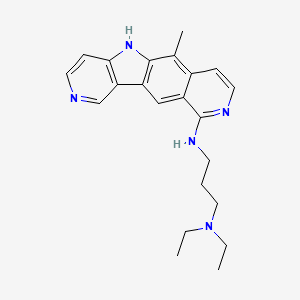

特性

CAS番号 |

65222-35-7 |

|---|---|

分子式 |

C22H27N5 |

分子量 |

361.5 g/mol |

IUPAC名 |

N',N'-diethyl-N-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine |

InChI |

InChI=1S/C22H27N5/c1-4-27(5-2)12-6-9-24-22-18-13-17-19-14-23-10-8-20(19)26-21(17)15(3)16(18)7-11-25-22/h7-8,10-11,13-14,26H,4-6,9,12H2,1-3H3,(H,24,25) |

InChIキー |

LPHSYQSMAGVYNT-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CN=C4)C |

正規SMILES |

CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CN=C4)C |

外観 |

Solid powder |

Key on ui other cas no. |

65222-35-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-gamma-diethylaminopropylamino-5-methyl-dipyrido (4,3-b)(3,4-f)indole 10-(3-diethylaminopropylamino)-6-methyl-5H-pyrido(3',4'-4,5)pyrrolo(2,3-g)isoquinoline BD 40 BD-40 DAPA-PPI pazelliptine pazelliptine maleate (1:3) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。